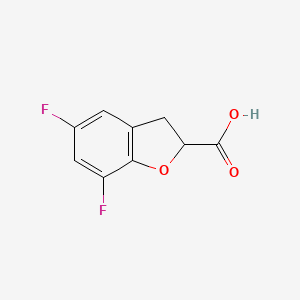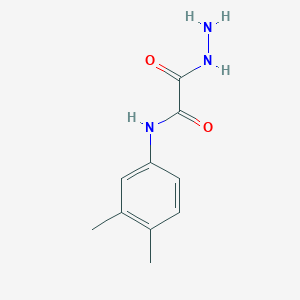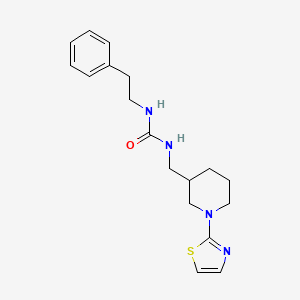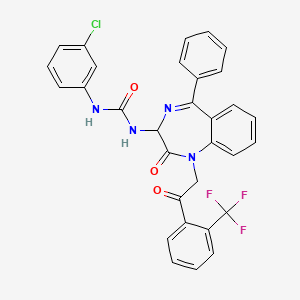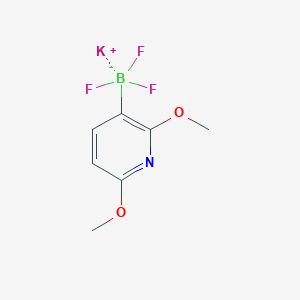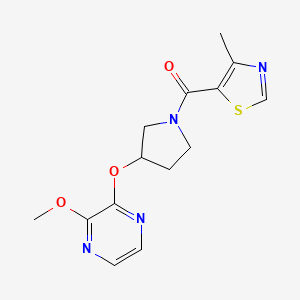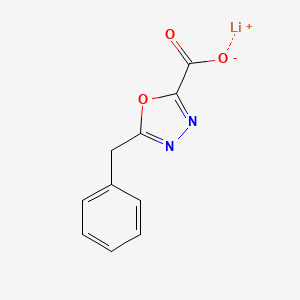![molecular formula C13H10N4O3S B2940077 2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone CAS No. 900019-82-1](/img/structure/B2940077.png)
2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone (PSOP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of organic compound characterized by the presence of a ring of atoms with at least one atom of a different element. PSOP has been studied extensively for its potential use in drug design, as a building block for new materials, and as a reagent in chemical synthesis.
Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Research has focused on evaluating the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds related to the one , for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) was followed by investigation for various pharmacological activities. Some compounds demonstrated moderate inhibitory effects across all assays, possessing affinity for COX-2 and 5-LOX, which correlated with high analgesic and anti-inflammatory effects. Additionally, these compounds exhibited antioxidant potential and significant potency in toxicity assessment and tumor inhibition (Faheem, 2018).
Synthesis and Reactions
The synthesis and reactions of new pyridazinones have been explored, yielding compounds with moderate antibacterial activity. This includes the reaction of pyridazinone derivatives with various reagents to produce novel compounds, some of which demonstrated activity against Gram-positive bacteria (Abdel Ghani Essam, 1991).
Analgesic and Anti-inflammatory Agents
A series of pyridazinone derivatives were synthesized and examined for their analgesic and anti-inflammatory activities. Among these compounds, certain derivatives were identified as promising analgesic and anti-inflammatory agents, displaying more potent activity than acetylsalicylic acid in specific tests, without showing gastric ulcerogenic effects (Gökçe et al., 2005).
Phosphodiesterase Inhibitors
Pyridazinone-based compounds have been synthesized as highly potent and selective phosphodiesterase 10A (PDE10A) inhibitors. These compounds exhibit excellent selectivity, favorable pharmacokinetics, and potent suppression of specific induced behaviors in mice, making them potential candidates for the treatment of neurological disorders (Kunitomo et al., 2014).
Propriétés
IUPAC Name |
2-phenyl-6-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c18-12-7-6-10(19-8-11-14-15-13(21)20-11)16-17(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXOECONEBXFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)
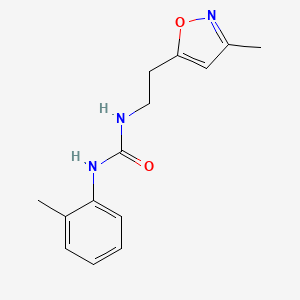
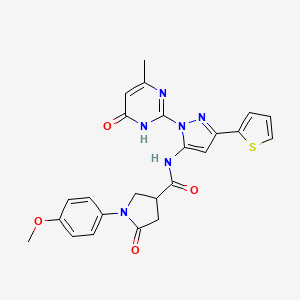
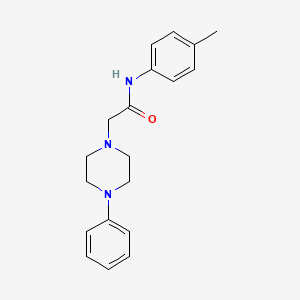
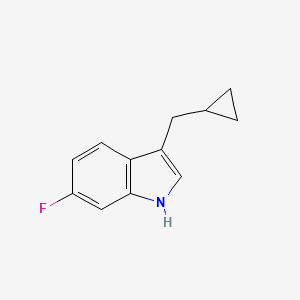

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)
